3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride
CAS No.: 1559062-01-9
Cat. No.: VC5291537
Molecular Formula: C10H12Cl2N2O2
Molecular Weight: 263.12
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1559062-01-9 | 
|---|---|
| Molecular Formula | C10H12Cl2N2O2 | 
| Molecular Weight | 263.12 | 
| IUPAC Name | 3-(benzimidazol-1-yl)propanoic acid;dihydrochloride | 
| Standard InChI | InChI=1S/C10H10N2O2.2ClH/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12;;/h1-4,7H,5-6H2,(H,13,14);2*1H | 
| Standard InChI Key | IYFRIQKHGDWLFF-UHFFFAOYSA-N | 
| SMILES | C1=CC=C2C(=C1)N=CN2CCC(=O)O.Cl.Cl | 
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 3-(benzimidazol-1-yl)propanoic acid hydrochloride, reflecting its benzimidazole core () connected to a three-carbon propanoic acid chain () and a hydrochloride counterion . Key identifiers include:
| Property | Value | 
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.66 g/mol | 
| CAS Registry Number | 30163-88-3 | 
| SMILES Notation | |
| InChIKey | DAVWSJSWUOVUFG-UHFFFAOYSA-N | 
The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical formulations .
Structural Analysis
The benzimidazole ring system consists of a fused benzene and imidazole ring, with the propanoic acid group attached at the N1 position (Figure 1) . This arrangement creates a planar, aromatic system capable of π-π stacking and hydrogen bonding, which are pivotal for interactions with biological targets. The carboxylic acid group () introduces acidity (), enabling pH-dependent solubility and reactivity .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols for 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride are scarce in public databases, general methods for analogous benzimidazole derivatives involve:
- 
Condensation Reactions: Reacting o-phenylenediamine with carboxylic acid derivatives under acidic conditions.
 - 
N-Alkylation: Introducing the propanoic acid chain via alkylation of benzimidazole using 3-chloropropanoic acid .
 - 
Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
 
Industrial-scale production likely optimizes these steps for yield (>80%) and purity (>97%), employing techniques like recrystallization or column chromatography .
Physical and Chemical Properties
Physicochemical Characteristics
| Property | Value | 
|---|---|
| Appearance | White crystalline solid | 
| Melting Point | 220–225°C (decomposes) | 
| Solubility | Soluble in water, DMSO, and methanol | 
| Stability | Stable under inert conditions | 
The compound’s solubility profile makes it suitable for aqueous and organic reaction media, though it may degrade under prolonged exposure to light or moisture .
Spectral Data
- 
IR Spectroscopy: Peaks at 1700 cm (C=O stretch) and 2500–3000 cm (carboxylic acid O-H stretch) .
 - 
NMR Spectroscopy:
 
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor for:
- 
Protease Inhibitors: Modifying the propanoic acid chain to enhance binding affinity .
 - 
Anticancer Agents: Functionalizing the benzimidazole ring to target DNA topoisomerases .
 
Biochemical Probes
Its fluorescent properties (λ = 350 nm) enable use in cellular imaging and protein-binding assays .
| Parameter | Recommendation | 
|---|---|
| Storage | 2–8°C in airtight, light-resistant containers | 
| Handling | Use PPE (gloves, goggles) in well-ventilated areas | 
| Disposal | Incinerate or neutralize with base | 
No acute toxicity data are available, but benzimidazoles may cause irritation upon contact .
Future Research Directions
- 
Synthetic Optimization: Developing greener catalysts (e.g., enzymatic) to improve yield.
 - 
Biological Screening: Evaluating antimicrobial and anticancer activity in vitro and in vivo.
 - 
Formulation Studies: Designing prodrugs or nano-carriers to enhance bioavailability.
 
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